molecular formula C13H8ClFN2O3 B7580159 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid

Cat. No. B7580159
M. Wt: 294.66 g/mol
InChI Key: AVLSCMMCALJHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. This compound is known to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating ion transport across epithelial membranes.

Mechanism of Action

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid inhibits CFTR function by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which regulates the transport of chloride ions across epithelial membranes. This inhibition of CFTR function has been shown to have therapeutic potential in CF and other diseases, where abnormal ion transport is a key pathological feature.
Biochemical and Physiological Effects:
5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been shown to have various biochemical and physiological effects, depending on the tissue and disease model studied. In CF airway epithelial cells, 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been shown to inhibit mucus secretion and improve ciliary function, which are important for airway clearance. In pancreatic duct cells, 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been shown to inhibit bicarbonate secretion, which is important for pancreatic function. In the intestine, 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been shown to inhibit fluid secretion, which is important for the maintenance of intestinal homeostasis.

Advantages and Limitations for Lab Experiments

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for CFTR inhibition, which allows for precise control of CFTR function in various tissues and disease models. Another advantage is its availability as a commercial tool compound, which allows for easy access and reproducibility of results. One limitation is its potential off-target effects, which may complicate the interpretation of results. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents or other delivery methods.

Future Directions

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, which may improve its therapeutic potential in CF and other diseases. Another direction is the development of novel CFTR inhibitors with improved selectivity and safety profiles. Another direction is the identification of novel disease models and therapeutic applications for CFTR inhibition, beyond CF and related diseases. Overall, 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid is a promising tool compound with significant potential for scientific research and therapeutic development.

Synthesis Methods

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid was first synthesized by pharmaceutical company Vertex in 2003. The synthesis method involves several steps, including the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride to form 3-chloropyridine-4-carbonyl chloride, which is then reacted with 2-fluorobenzoic acid to form the final product, 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid. The purity and potency of the compound are determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the CFTR gene, which encodes the CFTR protein. 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been shown to inhibit the function of CFTR in vitro and in vivo, and has been used as a tool compound to study the physiological and pathological roles of CFTR in various tissues and diseases.

properties

IUPAC Name

5-[(3-chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-10-6-16-4-3-8(10)12(18)17-7-1-2-11(15)9(5-7)13(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLSCMMCALJHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=NC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.